Direct Orange 15
Overview
Description
Direct Orange 15 is a dye that belongs to the Stilbene class . It is orange to red light orange in color . It is soluble in water and soluble fiber element, slightly soluble in alcohol, and insoluble in other organic solvents . It is used for dyeing cellulose fiber, silk, and wool fabric, and can also be used for leather and paper shading .
Synthesis Analysis
Direct Orange 15 is synthesized using a reducing agent with organic substances such as glycerin or glucose to process C.I. Direct Yellow 11 (C.I. 40000) solution . It can also be synthesized in the presence of a reducing agent, in a sodium hydroxide medium condensation 2-Methyl-5-nitrobenzenesulfonie acid .
Physical And Chemical Properties Analysis
Direct Orange 15 appears as a solid and is soluble in water . It is stable and has excellent masking and dispersing abilities .
Scientific Research Applications
Wastewater Treatment:
- Direct Orange 15 and similar dyes can be effectively removed from wastewater using low-cost, eco-friendly adsorbents. For instance, activated carbons developed from orange peel have shown high efficiency in removing textile dyes from wastewater. This is an environmentally friendly and cost-effective method for treating dye-contaminated effluents (Khaled et al., 2009).
Agricultural Waste Utilization:
- Agricultural wastes, such as rice husk, can be used to remove direct textile dyes from aqueous solutions. This application not only helps in waste management but also in purifying water from dye contaminants (Safa & Bhatti, 2011).
Alternative Fuel Research:
- The feasibility of using orange oil, obtained from orange peel, mixed with diethyl ether, has been studied in a direct-injection diesel engine. This research suggests that orange oil could be a potential alternative fuel, offering better performance and reduced emissions compared to traditional diesel fuel (Purushothaman & Nagarajan, 2010).
Green Synthesis of Nanoparticles:
- The green synthesis of silver nanoparticles using grape seed extract has been explored for the catalytic degradation of hazardous dyes, including Direct Orange 26. This method represents an eco-friendly approach to dye degradation (Ping et al., 2018).
Edible Packaging Development:
- Orange essential oil has been used in combination with trehalose in a carrageenan matrix to form edible packaging. This application leverages the natural properties of orange oil for creating sustainable and biodegradable packaging solutions (Jancikova et al., 2021).
Direct Dye as a Molecular Probe:
- Direct Orange 15 has been used as a molecular probe for evaluating the pore structure of microcrystalline cellulose powders. This application highlights the use of direct dyes in analytical chemistry for characterizing material properties (Yu & Atalla, 1998).
Antifungal Activity Studies:
- Orange peel essential oil has been studied for its antifungal efficacy against Aspergillus flavus, highlighting its potential as a natural antimicrobial agent (Velázquez-Nuñez et al., 2013).
Safety And Hazards
Direct Orange 15 is a flammable material and can cause irritation to the skin, eyes, and respiratory system . It can also produce harmful products of combustion such as CO and CO2 . Contact with strong oxidants can cause it to burn . It may also be hazardous to the environment, particularly to water bodies .
properties
IUPAC Name |
2,3,14,15-tetrazapentacyclo[20.2.2.24,7.210,13.216,19]dotriaconta-1(24),2,4,6,8,10,12,14,16,18,20,22,25,27,29,31-hexadecaene-6,11,18,23-tetrasulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N4O12S4/c33-45(34,35)25-13-21-9-5-17(25)1-2-18-6-10-22(14-26(18)46(36,37)38)30-32-24-12-8-20(28(16-24)48(42,43)44)4-3-19-7-11-23(31-29-21)15-27(19)47(39,40)41/h1-16H,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOUJXRKQZXPRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)N=NC3=CC(=C(C=CC4=C(C=C(C=C4)N=NC5=CC(=C1C=C5)S(=O)(=O)O)S(=O)(=O)O)C=C3)S(=O)(=O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N4O12S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862636 | |
Record name | 2,3,14,15-Tetraazapentacyclo[20.2.2.2~4,7~.2~10,13~.2~16,19~]dotriaconta-1(24),2,4,6,8,10,12,14,16,18,20,22,25,27,29,31-hexadecaene-6,11,18,23-tetrasulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
732.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Direct Orange 15 | |
CAS RN |
1325-35-5 | |
Record name | C.I. Direct Orange 15 | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonic acid, 2-methyl-5-nitro-, alkaline condition products, reduced | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.993 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.